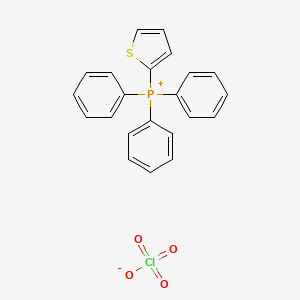
Triphenyl(thiophen-2-yl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(thiophen-2-yl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphine moiety attached to a thiophene ring, with a perchlorate anion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(thiophen-2-yl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with thiophene derivatives under specific conditions. One common method is the reaction of triphenylphosphine with 2-bromothiophene in the presence of a base such as sodium hydride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(thiophen-2-yl)phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to phosphine.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and thiophene derivatives.
Substitution: Various substituted thiophene compounds depending on the reagents used.
Applications De Recherche Scientifique
Triphenyl(thiophen-2-yl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound can be used in studies involving phosphine-based biochemical probes.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It finds use in the development of materials with specific electronic and photonic properties.
Mécanisme D'action
The mechanism of action of triphenyl(thiophen-2-yl)phosphanium perchlorate involves its interaction with molecular targets through its phosphine and thiophene moieties The phosphine group can coordinate with metal centers, making it useful in catalysis
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Thiophene: A sulfur-containing heterocycle with applications in organic electronics.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different reactivity.
Uniqueness
Triphenyl(thiophen-2-yl)phosphanium perchlorate is unique due to the combination of the triphenylphosphine and thiophene moieties, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
61157-11-7 |
|---|---|
Formule moléculaire |
C22H18ClO4PS |
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
triphenyl(thiophen-2-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C22H18PS.ClHO4/c1-4-11-19(12-5-1)23(22-17-10-18-24-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;2-1(3,4)5/h1-18H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
RLRHTEDNCQBKDD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
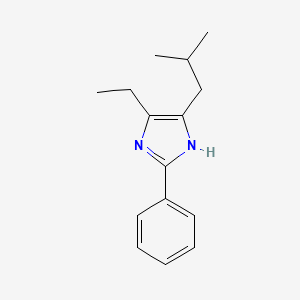
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
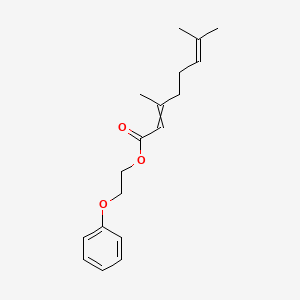


![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

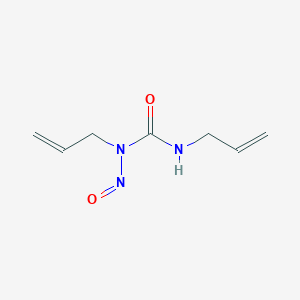
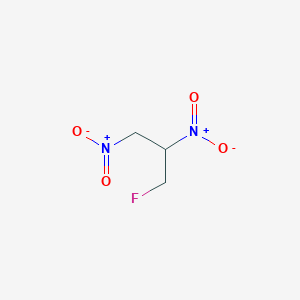

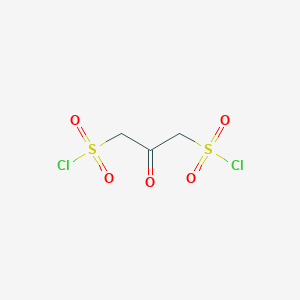
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
